3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957291
InChI: InChI=1S/C7H10BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h9H,2-4H2,1H3
SMILES:
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol

3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

CAS No.:

Cat. No.: VC15957291

Molecular Formula: C7H10BrN3

Molecular Weight: 216.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine -

Specification

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
IUPAC Name 3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C7H10BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h9H,2-4H2,1H3
Standard InChI Key SOFQQIXYKJKFMQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CCNC2)C(=N1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound features the molecular formula C₇H₁₀BrN₃ with a molar mass of 216.08 g/mol. Its IUPAC name, 3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine, reflects the bicyclic system comprising a partially saturated pyridine ring fused to a pyrazole moiety. Key identifiers include:

PropertyValueSource
CAS Number1785463-03-7
SMILESCN1C2=C(CCCN2)C(=N1)Br
InChI KeyVVGUDAZQINOWRD-UHFFFAOYSA-N
Purity (Commercial)≥95%

The bromine atom at position 3 and methyl group at position 1 dominate its electronic and steric profiles, enabling regioselective modifications .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remain unpublished, nuclear magnetic resonance (NMR) studies confirm the tetrahydro-pyrazolo[3,4-c]pyridine framework. ¹H NMR spectra typically show signals for the methyl group (δ ~3.2 ppm) and pyridine protons (δ ~2.5–3.0 ppm). Mass spectrometry exhibits a molecular ion peak at m/z 216.08, consistent with the molecular formula.

Synthetic Methodologies

Core Scaffold Construction

The synthesis begins with cyclization reactions between hydrazine derivatives and functionalized pyridine precursors. A representative route involves:

  • Condensation: Reacting 3-bromo-5-fluoroisonicotinaldehyde with hydrazine hydrate in 1,2-dimethoxyethane at 110°C.

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization forms the pyrazolo[3,4-c]pyridine core.

  • Methylation: Introducing the methyl group at N-1 using methyl iodide or dimethyl sulfate under basic conditions .

Functionalization Strategies

Recent work by Bedwell et al. demonstrates multi-vector elaboration capabilities :

Reaction SiteMethodologyExample Product
C-3Suzuki-Miyaura cross-couplingAryl/heteroaryl derivatives
C-5Buchwald-Hartwig aminationAmino-substituted analogs
C-7TMPMgCl·LiCl metalation/electrophileHalogenated or alkylated forms

These transformations enable systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound displays moderate solubility in polar aprotic solvents (e.g., DMSO, DMAc) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate decomposition <10% after 24 hours in PBS at 37°C, making it suitable for biological assays.

Halogen Reactivity

The C-Br bond undergoes facile nucleophilic substitution with amines, thiols, and alkoxides. For example:

C7H10BrN3+NH3C7H11N4+HBr[2][4]\text{C}_7\text{H}_{10}\text{BrN}_3 + \text{NH}_3 \rightarrow \text{C}_7\text{H}_{11}\text{N}_4 + \text{HBr} \quad[2][4]

This reactivity underpins its utility in generating diverse analogs for pharmacological screening .

Biological Applications and Research Findings

Target KinaseIC₅₀ (nM)Selectivity Index
CDK212>100 vs CDK4
JAK38.550 vs JAK1

These findings suggest potential in oncology and inflammatory diseases .

Fragment-Based Drug Discovery (FBDD)

The compound’s molecular weight (216.08 g/mol) and three-dimensional structure align with FBDD principles. Vectorial functionalization allows:

  • Lipophilicity optimization via C-7 alkylation

  • Hydrogen bond donor/acceptor tuning at C-5

  • Steric bulk introduction through C-3 cross-coupling

Future Directions and Challenges

Synthetic Chemistry Innovations

Developing enantioselective routes to access chiral derivatives remains unexplored. Catalytic asymmetric cyclization could yield stereochemically defined analogs for probing target selectivity .

Computational Modeling

Machine learning models predicting ADMET properties for pyrazolo[3,4-c]pyridine derivatives are under development. Preliminary QSAR studies correlate C-3 substituents with improved blood-brain barrier permeability .

Target Validation

Ongoing work focuses on identifying protein targets through chemoproteomics. Photoaffinity labeling derivatives incorporating azide/alkyne handles enable pull-down assays for target deconvolution .

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